N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide is a synthetic organic compound characterized by a complex structure that includes a benzamide moiety and a dimethylaminopyrimidine component
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties . They are often designed to target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response .
Mode of Action
Based on the anti-inflammatory properties of similar compounds, it can be inferred that this compound may inhibit the activity of cox enzymes . This inhibition could potentially reduce the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential role in inhibiting COX enzymes . By inhibiting these enzymes, the compound could reduce the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the inflammatory response. This could be due to decreased production of prostaglandins resulting from the inhibition of COX enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as certain functional groups in the compound might be protonated or deprotonated under different pH conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide typically begins with the preparation of intermediates such as 2-(dimethylamino)-6-methylpyrimidin-4-ylamine. The process involves:
Reaction of pyrimidine derivatives: : The dimethylaminopyrimidine derivative can be synthesized by reacting 2-chloro-6-methylpyrimidine with dimethylamine under controlled conditions.
Formation of benzamide: : The next step involves acylation of an appropriate benzoyl chloride with an amino acid ester to form the benzamide intermediate.
Coupling reaction: : Finally, a coupling reaction between the pyrimidine derivative and the benzamide intermediate, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), forms this compound.
Industrial Production Methods: Industrial synthesis may leverage continuous flow reactors and optimized reaction conditions to scale up the production. Automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions including:
Oxidation: : Using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to modify specific functional groups.
Reduction: : Through reducing agents like sodium borohydride (NaBH₄), potentially to reduce ketone or other reducible groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions, particularly involving the aromatic benzamide ring.
Common Reagents and Conditions: Typical reagents include DCC for coupling reactions, dimethylamine for amination steps, and various oxidizing and reducing agents. Conditions often involve controlled temperatures, inert atmospheres (like nitrogen), and use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products: The specific products depend on the type of reaction undertaken. For instance, oxidation might yield N-oxide derivatives, while reduction might result in alcohol or amine-containing products.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate in the synthesis of other complex molecules, owing to its multi-functional structure.
Biology and Medicine: In biology and medicine, N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide is investigated for its potential pharmacological properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in treating diseases involving pyrimidine pathways.
Industry: Industrial applications include its use as a precursor for advanced materials, catalysts, and specialized coatings, benefiting from its unique chemical reactivity.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(methylamino)-2-oxoethyl)benzamide: : Lacks the pyrimidine ring.
N-(2-(((2-(dimethylamino)pyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide: : Without the methyl group on the pyrimidine ring.
Benzamide derivatives: : With varying substitutions on the benzamide core.
Uniqueness: N-(2-(((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)amino)-2-oxoethyl)benzamide’s uniqueness lies in its multi-functional structure, allowing it to participate in diverse chemical reactions and applications.
Properties
IUPAC Name |
N-[2-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-9-14(21-17(20-12)22(2)3)10-18-15(23)11-19-16(24)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLYZJLBOUBBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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